![molecular formula C17H34N4O B2396420 N-TERT-BUTIL-4-[(2,4-DIMETILPIPERAZIN-1-IL)METIL]PIPERIDINA-1-CARBOXAMIDA CAS No. 1421450-84-1](/img/structure/B2396420.png)

N-TERT-BUTIL-4-[(2,4-DIMETILPIPERAZIN-1-IL)METIL]PIPERIDINA-1-CARBOXAMIDA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

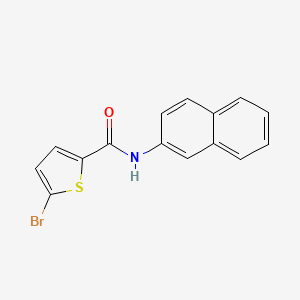

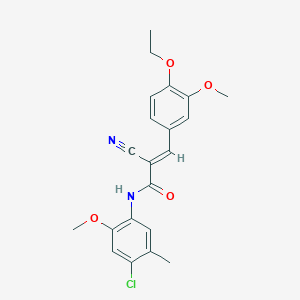

N-TERT-BUTYL-4-[(2,4-DIMETHYLPIPERAZIN-1-YL)METHYL]PIPERIDINE-1-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H34N4O and its molecular weight is 310.486. The purity is usually 95%.

BenchChem offers high-quality N-TERT-BUTYL-4-[(2,4-DIMETHYLPIPERAZIN-1-YL)METHYL]PIPERIDINE-1-CARBOXAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-TERT-BUTYL-4-[(2,4-DIMETHYLPIPERAZIN-1-YL)METHYL]PIPERIDINE-1-CARBOXAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

La flexibilidad conformacional del anillo de piperazina en N-TERT-BUTIL-4-[(2,4-DIMETILPIPERAZIN-1-IL)METIL]PIPERIDINA-1-CARBOXAMIDA contribuye a sus diversas actividades biológicas. Los investigadores han explorado su potencial como bloque de construcción para sintetizar nuevos compuestos orgánicos, incluyendo:

- Actividad Antibacteriana: Estudios in vitro han mostrado una actividad antibacteriana moderada contra cepas Gram-positivas (Staphylococcus aureus y Bacillus subtilis) y Gram-negativas (Escherichia coli y Pseudomonas aeruginosa) .

- Actividad Antifúngica: El compuesto ha demostrado propiedades antifúngicas, las cuales podrían ser valiosas en el desarrollo de agentes antifúngicos .

- Potencial Antitumoral: Las investigaciones sobre sus efectos antitumorales están en curso, destacando su potencial como compuesto principal para el desarrollo de fármacos .

- Propiedades Antiparasitarias: this compound puede desempeñar un papel en la lucha contra las infecciones parasitarias .

- Actividades Antihistamínicas y Antidepresivas: Estas actividades adicionales subrayan su versatilidad en la química medicinal .

Intermedio de Vandetanib

This compound sirve como un intermediario clave en la síntesis de Vandetanib, un inhibidor de la tirosina quinasa utilizado en la terapia del cáncer . Su colocación estratégica en la vía sintética lo hace crucial para la producción de este fármaco anticancerígeno dirigido.

Estudios Biológicos e Interacciones Moleculares

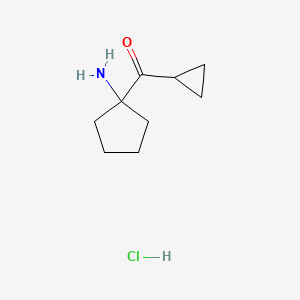

Los investigadores han investigado las estructuras cristalinas de compuestos relacionados, arrojando luz sobre sus arreglos moleculares e interacciones. Por ejemplo:

- Análisis de Difracción de Rayos X de Cristal Único: La estructura cristalina de this compound ha sido elucidada, revelando su forma lineal e interacciones intermoleculares .

- Análisis de la Superficie de Hirshfeld: Estudios detallados de interacciones intermoleculares y empaquetamiento cristalino proporcionan información sobre su comportamiento en estructuras de estado sólido .

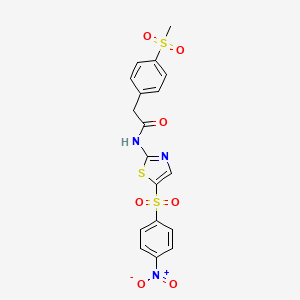

Inflamación y Respuesta Inmune

Curiosamente, los compuestos relacionados se han explorado en el contexto de la inflamación y la regulación inmunitaria. Por ejemplo:

- Modulación de la Expresión Génica: Experimentos in vitro demostraron que ciertos derivados pueden influir en la expresión de citoquinas proinflamatorias (por ejemplo, factor de necrosis tumoral alfa, interleucinas) en líneas celulares de macrófagos .

Ciencia de los Materiales e Ingeniería de Cristales

Las estructuras cristalinas de this compound y sus análogos contribuyen a nuestra comprensión de los principios de la ingeniería de cristales y las propiedades de los materiales . Estas ideas pueden informar el diseño de materiales funcionales.

Síntesis Química y Modificación

Debido a su fácil modificabilidad, solubilidad en agua y capacidad para formar enlaces de hidrógeno, la incorporación del anillo de piperazina es una estrategia sintética valiosa en el descubrimiento de fármacos . Los investigadores continúan explorando su reactividad química y posibilidades de derivatización.

Propiedades

IUPAC Name |

N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O/c1-14-12-19(5)10-11-21(14)13-15-6-8-20(9-7-15)16(22)18-17(2,3)4/h14-15H,6-13H2,1-5H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODBOMMXLITBOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)NC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2396337.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2396339.png)

![7-ethyl-8-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2396342.png)

![1-(methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2396344.png)

![1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B2396348.png)

![4-[(2-Methoxy-5-methylphenyl)amino]butanoic acid](/img/structure/B2396349.png)

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2396351.png)

![ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2396354.png)

![1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396356.png)